3-Benzyl-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a catalytic amount of tetrabutylammonium bromide. The reaction is carried out in dimethylformamide (DMF) under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of solvents like DMF or dichloromethane (DCM) and bases such as K2CO3.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl or phenyl-substituted derivatives, while oxidation or reduction can lead to different imidazolidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be related to its ability to modulate ion channels and neurotransmitter receptors in the central nervous system. The compound may also interact with enzymes and proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A closely related compound without the benzyl group.
3-Benzyl-5,5-dimethylimidazolidine-2,4-dione: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in synthetic chemistry and its biological activities compared to other similar compounds .
Properties
CAS No. |
34657-67-5 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-benzyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O2/c25-20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)23-21(26)24(20)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,26) |
InChI Key |
IKGOBAYQCFFAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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